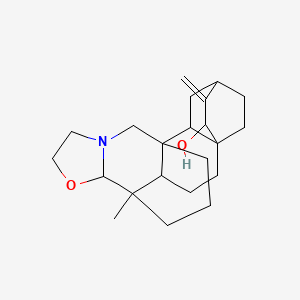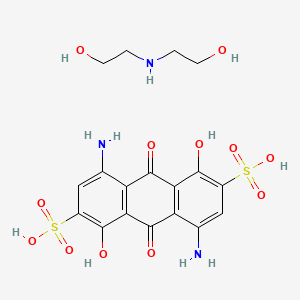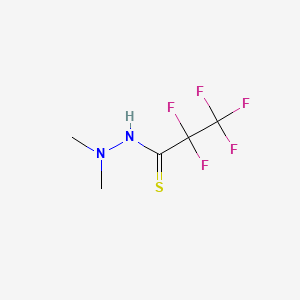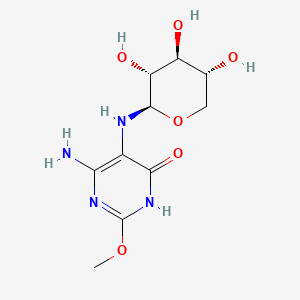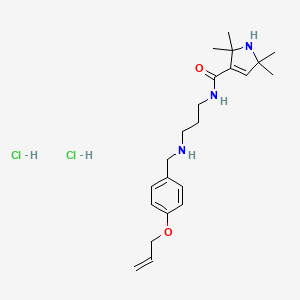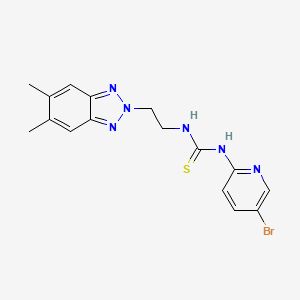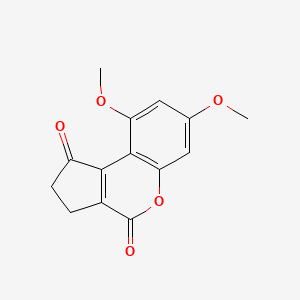![molecular formula C24H23ClN4O4S B12722647 4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine CAS No. 160828-81-9](/img/structure/B12722647.png)
4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-chloro-3-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, compd. with pyridine (1:1) is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a chloro substituent, and a pyrazolyl moiety, which is further modified with a dimethylamino phenyl group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of Benzenesulfonic acid, 4-chloro-3-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, compd. with pyridine (1:1) typically involves multiple steps. The initial step often includes the formation of the pyrazolyl moiety through a cyclization reaction. This is followed by the introduction of the dimethylamino phenyl group via a condensation reaction. The final step involves the sulfonation of the benzene ring and the formation of the pyridine complex. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenes.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-chloro-3-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, compd. with pyridine (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzenesulfonic acid group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The dimethylamino phenyl group can enhance the compound’s binding affinity to its targets, while the pyrazolyl moiety can modulate its chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to Benzenesulfonic acid, 4-chloro-3-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, compd. with pyridine (1:1) include:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid group but differ in their substituents.
Pyrazolyl derivatives: Compounds with a pyrazolyl moiety but different functional groups.
Dimethylamino phenyl derivatives: Compounds with a dimethylamino phenyl group but different core structures. The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
160828-81-9 |
|---|---|
Formule moléculaire |
C24H23ClN4O4S |
Poids moléculaire |
499.0 g/mol |
Nom IUPAC |
4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine |
InChI |
InChI=1S/C19H18ClN3O4S.C5H5N/c1-12-16(10-13-4-6-14(7-5-13)22(2)3)19(24)23(21-12)18-11-15(28(25,26)27)8-9-17(18)20;1-2-4-6-5-3-1/h4-11H,1-3H3,(H,25,26,27);1-5H/b16-10-; |
Clé InChI |
QSDDEYWXMYHROH-HYMQDMCPSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)Cl.C1=CC=NC=C1 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)Cl.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




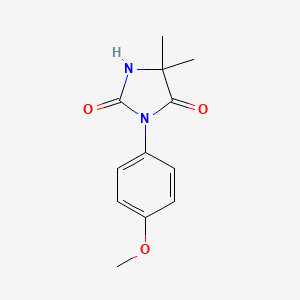
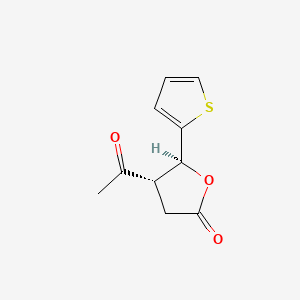
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
